molecular formula C16H12BrClN2O2S B11511948 2-(2-bromo-4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B11511948
M. Wt: 411.7 g/mol
InChI Key: PEVDQNVEYFLFEE-UHFFFAOYSA-N
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Description

2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that features a combination of bromine, chlorine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with 3-cyano-4H,5H,6H-cyclopenta[b]thiophene-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen atoms.

Scientific Research Applications

2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Chemistry: It is utilized in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)acetamide
  • 2-(2-Bromo-4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 5-Bromo-2-chlorophenol
  • 4-Bromo-3-chlorophenol

Uniqueness

2-(2-BROMO-4-CHLOROPHENOXY)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE is unique due to its combination of bromine, chlorine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H12BrClN2O2S

Molecular Weight

411.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C16H12BrClN2O2S/c17-12-6-9(18)4-5-13(12)22-8-15(21)20-16-11(7-19)10-2-1-3-14(10)23-16/h4-6H,1-3,8H2,(H,20,21)

InChI Key

PEVDQNVEYFLFEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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